molecular formula C23H15N3O6S B12533500 4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid CAS No. 849094-40-2

4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid

Cat. No.: B12533500
CAS No.: 849094-40-2
M. Wt: 461.4 g/mol
InChI Key: NVNHLYFTUNQLHJ-UHFFFAOYSA-N
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Description

4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a triazine ring substituted with phenylsulfanyl and dibenzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-(phenylsulfanyl)-1,3,5-triazine-2,4-diol with 4-hydroxybenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted triazine derivatives.

    Esterification: Esterified derivatives of the compound.

Scientific Research Applications

4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its carboxylate and triazine groups, forming stable complexes. These complexes can exhibit unique properties such as catalytic activity, magnetic behavior, and luminescence, depending on the metal ion and the coordination environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to the presence of the triazine ring and phenylsulfanyl group, which impart distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks, where its structural features can influence the properties of the resulting materials .

Properties

CAS No.

849094-40-2

Molecular Formula

C23H15N3O6S

Molecular Weight

461.4 g/mol

IUPAC Name

4-[[4-(4-carboxyphenoxy)-6-phenylsulfanyl-1,3,5-triazin-2-yl]oxy]benzoic acid

InChI

InChI=1S/C23H15N3O6S/c27-19(28)14-6-10-16(11-7-14)31-21-24-22(32-17-12-8-15(9-13-17)20(29)30)26-23(25-21)33-18-4-2-1-3-5-18/h1-13H,(H,27,28)(H,29,30)

InChI Key

NVNHLYFTUNQLHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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